L-Glutamic acid gamma-benzyl ester alpha-methyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Benzyl 1-methyl 2-aminopentanedioate hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and an amino group attached to a pentanedioate backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Benzyl 1-methyl 2-aminopentanedioate hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pentanedioate Backbone: The synthesis begins with the preparation of the pentanedioate backbone through a series of esterification and reduction reactions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pentanedioate intermediate.
Amination: The amino group is introduced through a reductive amination reaction, where an amine reacts with an aldehyde or ketone intermediate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-5-Benzyl 1-methyl 2-aminopentanedioate hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Benzyl 1-methyl 2-aminopentanedioate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-5-Benzyl 1-methyl 2-aminopentanedioate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-Benzyl 1-methyl 2-aminopentanedioate hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways and targets can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
®-5-Benzyl 1-methyl 2-aminopentanedioate hydrochloride: The enantiomer of the compound, which may have different biological activity.
5-Benzyl 1-methyl 2-aminopentanedioate: The free base form without the hydrochloride salt.
5-Benzyl 1-methyl 2-aminopentanedioic acid: The carboxylic acid form of the compound.
Uniqueness
(S)-5-Benzyl 1-methyl 2-aminopentanedioate hydrochloride is unique due to its chiral nature and the presence of multiple functional groups, which allow for diverse chemical reactions and biological interactions. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications compared to its free base or acid forms.
Properties
IUPAC Name |
5-O-benzyl 1-O-methyl 2-aminopentanedioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c1-17-13(16)11(14)7-8-12(15)18-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWYAYSABPDJPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.